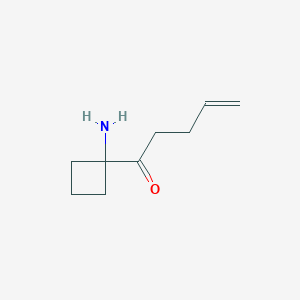![molecular formula C10H20N2 B13162560 1-Methyl-1,4-diazaspiro[5.5]undecane CAS No. 933716-23-5](/img/structure/B13162560.png)
1-Methyl-1,4-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,4-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two nitrogen atoms within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes, including the use of olefin metathesis reactions with Grubbs catalysts . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxamic acid derivatives.
Reduction: Reduction reactions yield alcohols and other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include oxamic acid derivatives, alcohols, and various substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
1-Methyl-1,4-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,4-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.
Comparación Con Compuestos Similares
1-Methyl-1,4-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom, which imparts different chemical properties and biological activities.
3,9-Diazaspiro[5.5]undecane: This compound is known for its activity as a γ-aminobutyric acid type A receptor antagonist.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecanones: These compounds exhibit unique reactivity due to the presence of oxygen and nitrogen atoms in the spirocyclic framework.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
933716-23-5 |
|---|---|
Fórmula molecular |
C10H20N2 |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-methyl-1,4-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2/c1-12-8-7-11-9-10(12)5-3-2-4-6-10/h11H,2-9H2,1H3 |
Clave InChI |
JEULWRNDCDRAIW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCNCC12CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
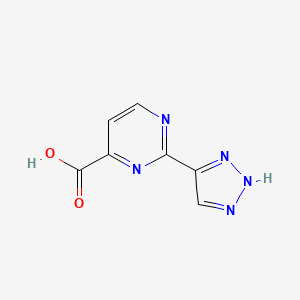
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)

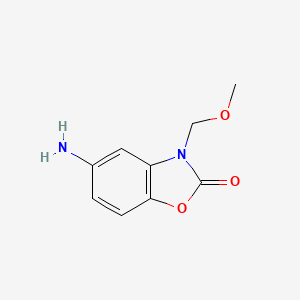
![2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13162506.png)
![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)
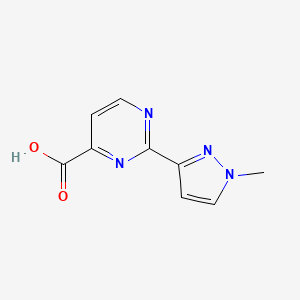
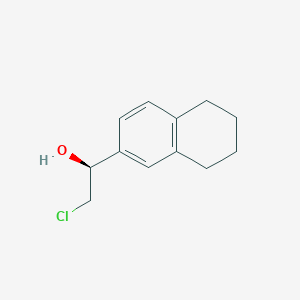

![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
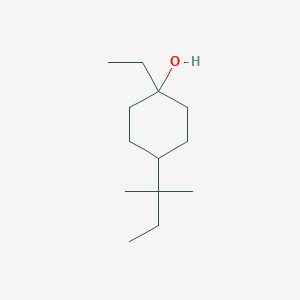
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)
